molecular formula C11H14FNO2 B1587938 Acetamide, N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)- CAS No. 54041-17-7

Acetamide, N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)-

Cat. No. B1587938
CAS RN: 54041-17-7
M. Wt: 211.23 g/mol
InChI Key: RISGISSUGUGJMO-UHFFFAOYSA-N
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Description

Acetamide, N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)- (FAMH) is an important chemical compound used in a wide range of scientific research applications. It is a white crystalline solid with a molecular weight of 250.2 g/mol and a melting point of 130-132 °C. FAMH is widely used in organic synthesis, pharmaceuticals, and materials science. It is also used for various laboratory experiments, such as in the synthesis of amide derivatives and for the evaluation of the reactivity of various organic compounds.

Scientific Research Applications

Chemoselective Acetylation in Drug Synthesis

N-(2-Hydroxyphenyl)acetamide derivatives, similar in structure to the specified acetamide, are intermediates in the synthesis of antimalarial drugs. Chemoselective acetylation using immobilized lipase highlights the importance of these compounds in facilitating selective reactions, crucial for developing pharmacologically active molecules with precise functional group modifications (Magadum & Yadav, 2018).

Photoreactions in Medicinal Chemistry

The study of photoreactions of flutamide, a molecule with structural similarities to the specified acetamide, in different solvents sheds light on the stability and reactivity of pharmaceuticals under light exposure. This research is vital for understanding the stability of drugs and their metabolites, influencing storage, packaging, and usage guidelines (Watanabe, Fukuyoshi, & Oda, 2015).

Metabolism Studies

The metabolism of chloroacetamide herbicides and their derivatives in human and rat liver microsomes provides insights into the biotransformation of similar acetamide compounds. Understanding these metabolic pathways is crucial for assessing the safety and efficacy of related compounds used in agriculture and potentially in pharmaceuticals (Coleman, Linderman, Hodgson, & Rose, 2000).

Antioxidant Activity

Research into the antioxidant activities of compounds structurally related to "Acetamide, N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)-" highlights the potential therapeutic applications of these molecules. Understanding how these compounds scavenge free radicals can lead to the development of new antioxidants for use in health supplements or as protective agents in various diseases linked to oxidative stress (Boudebbous et al., 2021).

Opioid Receptor Agonists

The synthesis and evaluation of novel acetamide derivatives as potent and selective kappa-opioid agonists for pain management demonstrate the versatility of this chemical scaffold. By modifying the structure of acetamide compounds, researchers can develop new therapeutic agents targeting specific receptors, offering potential advancements in pain therapy (Barlow et al., 1991).

properties

IUPAC Name

N-(4-fluorophenyl)-2-hydroxy-N-propan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c1-8(2)13(11(15)7-14)10-5-3-9(12)4-6-10/h3-6,8,14H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISGISSUGUGJMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=C(C=C1)F)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4041571
Record name Acetamide, N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)-
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Molecular Weight

211.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Acetamide, N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)-
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Product Name

Acetamide, N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)-

CAS RN

54041-17-7
Record name N-(4-Fluorophenyl)-2-hydroxy-N-(1-methylethyl)acetamide
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Record name Acetamide, N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)-
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Record name Acetamide, N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetamide, N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)-
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Record name N-(4-Fluorophenyl)-2-hydroxy-N-(1-methylethyl) acetamide
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Synthesis routes and methods I

Procedure details

In a 500 ml flask, 23.0 g (0.1 mol) of N-chloroacetyl-N-isopropyl-4-fluoroaniline and 11.7 g (0.11 mol) of sodium carbonate in 340 ml of solvent or solvent mixture are heated with stirring to reflux temperature (100° C.). The reaction is monitored by gas chromatography (sampling after in each case 1 hour). The results are compiled in the table which follows.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step One
[Compound]
Name
solvent
Quantity
340 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In a suitable apparatus (500 ml flask), 23.0 g (0.1 mol) of N-chloroacetyl-N-isopropyl-4-fluoroaniline and 11.7 g (0.11 mol) of sodium carbonate are refluxed (100° C.) in a solution of 140 ml of water and 200 ml of N-methylpyrrolidone. After 2.5 hours, the solvent mixture is stripped off in vacuo and the residue distilled at 2 to 3 torr and 132° to 135° C. This gives 18.1 g (86% of theory) of N-hydroxyacetyl-N-isopropyl-(4-fluoroaniline) with a purity of 99.1% (GC).
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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